
1-(4-Chlorophenyl)-2-(methylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group at the second carbon position
準備方法
The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl typically involves several steps:
-
Synthetic Routes
Step 1: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with methylamine to form 4-chlorophenyl-2-methylaminoethanol.
Step 2: The intermediate product is then oxidized to form 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one.
Step 3: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
-
Industrial Production Methods
- Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Hydroxide ions, amines.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols, amines.
- Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl has a wide range of applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
-
Biology
- Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
- Used in studies related to neurotransmitter release and uptake.
-
Medicine
- Explored for its potential therapeutic applications, including its effects on the central nervous system.
- Studied for its potential use in the treatment of certain neurological disorders.
-
Industry
- Utilized in the production of pharmaceuticals and other fine chemicals.
- Studied for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The compound interacts with neurotransmitter transporters, including those for dopamine, norepinephrine, and serotonin.
- It can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
-
Pathways Involved
- The compound’s effects on neurotransmitter levels can influence various signaling pathways in the brain, affecting mood, cognition, and behavior.
- It may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.
類似化合物との比較
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
- 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one.
- 1-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-one.
-
Comparison
- Compared to 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, the ethan-1-one derivative has a different carbon backbone, which can influence its reactivity and pharmacological properties.
- The presence of different substituents, such as ethylamino or dimethylamino groups, can alter the compound’s interaction with molecular targets and its overall biological activity.
- The unique combination of the chlorophenyl group and the methylamino group in 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl contributes to its distinct chemical and pharmacological profile.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H |
InChIキー |
XZSDJUIBLMFQBK-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
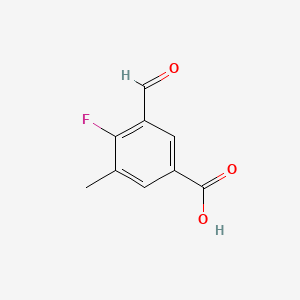
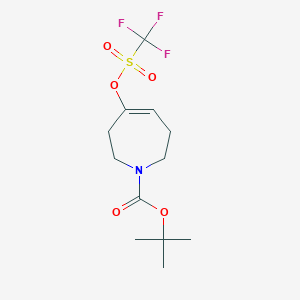
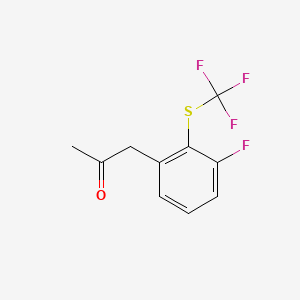
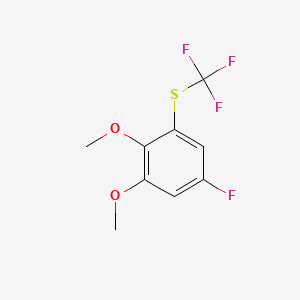
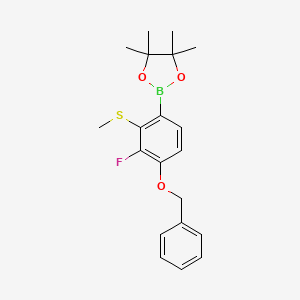
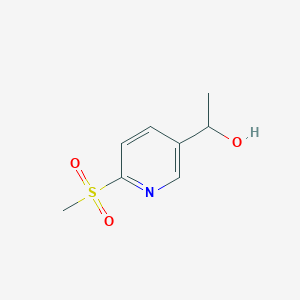

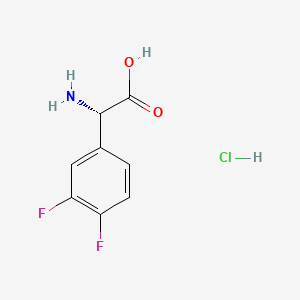

![5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene](/img/structure/B14036599.png)

